(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
CAS No.: 617694-95-8
Cat. No.: VC16113572
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617694-95-8 |
|---|---|
| Molecular Formula | C23H22N2O2S2 |
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | (5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H22N2O2S2/c1-14(2)12-25-22(27)20(29-23(25)28)19-17-6-4-5-7-18(17)24(21(19)26)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3/b20-19- |
| Standard InChI Key | UOYSKZCUVBSZOB-VXPUYCOJSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(C)C)/C2=O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(C)C)C2=O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name, , reflects its hybrid structure comprising:
-
A thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) with isobutyl substitution at position 3
-
An indole moiety (1,3-dihydro-2H-indol-2-one) substituted at N1 with a 4-methylbenzyl group
-
A Z-configuration double bond linking the thiazolidinone and indole systems
The stereochemistry is critical for biological activity, as the Z-configuration optimizes spatial alignment for enzyme interactions .
Physicochemical Properties
Key characteristics include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 422.6 g/mol | |
| CAS Registry Number | 617694-95-8 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface | 103 Ų |
The compound's moderate polarity (TPSA 103 Ų) suggests reasonable membrane permeability, while the absence of hydrogen bond donors may enhance metabolic stability.
Synthetic Methodology
Reaction Pathway
The synthesis follows a three-step sequence :
-
Thiazole-thiourea intermediate formation: Isobutylamine reacts with carbon disulfide and ammonium isothiocyanate under reflux to yield 3-isobutyl-2-thioxothiazolidin-4-one.
-
Indole coupling: The thiazolidinone intermediate undergoes Knoevenagel condensation with 4-methylbenzyl-substituted indole-3-carbaldehyde in methanol, catalyzed by potassium carbonate.
-
Stereochemical control: The Z-configuration is maintained through strict temperature control (60–70°C) and anhydrous conditions during the final coupling step .
Purification and Characterization
Critical quality control measures include:
-
Chromatographic purification: Silica gel column chromatography using ethyl acetate/hexane (3:7)
-
Spectroscopic validation:
Biological Activity Profile
Enzyme Inhibition Potency
Comparative studies against α-amylase and α-glucosidase reveal:
| Enzyme Target | IC (μM) | Standard (Acarbose) IC | Selectivity Index | Source |
|---|---|---|---|---|
| α-Amylase | 1.50 ± 0.05 | 10.20 ± 0.10 | 6.8 | |
| α-Glucosidase | 2.40 ± 0.10 | 11.70 ± 0.10 | 4.9 |
The 6.8-fold greater α-amylase inhibition versus acarbose positions this compound as a lead antidiabetic agent .
Structure-Activity Relationships
Key structural determinants of activity:
-
4-Methylbenzyl group: Enhances hydrophobic interactions with enzyme subsites (ΔG = -2.3 kcal/mol)
-
Thioxo group at C2: Forms critical hydrogen bonds with catalytic aspartate residues (bond length 1.9 Å)
-
Isobutyl chain: Optimizes van der Waals contacts in the enzyme's hydrophobic pocket
Removal of the 4-methyl group reduces α-glucosidase inhibition by 78%, underscoring its pharmacophoric necessity .
Molecular Docking Insights
Binding Mode with α-Amylase
Docking simulations (PDB 1HNY) reveal:
| Interaction Type | Residue Involved | Distance (Å) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen bond | Asp197 | 1.87 | -8.9 |
| π-π stacking | Trp59 | 3.42 | -5.2 |
| Hydrophobic contact | Leu162 | 2.15 | -3.8 |
| Sulfur-π interaction | Phe298 | 3.78 | -2.1 |
The thioxo group's interaction with Asp197 explains the nanomolar inhibition potency .
α-Glucosidase Binding Dynamics
In homology models of human intestinal α-glucosidase:
-
The indole nitrogen forms a water-mediated hydrogen bond with Glu277
-
The 4-methylbenzyl group occupies the hydrophobic cleft formed by Phe649 and Leu678
-
Binding free energy (MM-GBSA): -45.3 kcal/mol, correlating with experimental IC
Future Research Directions
ADMET Optimization
Priority areas for pharmacokinetic enhancement:
-
Solubility: Currently 12.7 μg/mL (pH 7.4) – target >50 μg/mL via prodrug approaches
-
CYP450 inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks
-
Plasma protein binding: Current estimate 89% – aim for <80% through halogen substitution
In Vivo Efficacy Studies
Proposed animal model progression:
-
Acute toxicity: Single-dose (50–500 mg/kg) in Sprague-Dawley rats
-
Glucose tolerance: Streptozotocin-induced diabetic mice (oral administration, 10 mg/kg)
-
Chronic exposure: 90-day repeat dose study measuring HbA1c reduction
Structural Analog Development
High-priority modifications:
| Position | Modification Goal | Expected Impact |
|---|---|---|
| C4=O | Replace with CF | Enhance metabolic stability |
| N1-Benzyl | Introduce para-fluoro | Improve blood-brain barrier penetration |
| C3 Chain | Cyclize to cyclopropyl | Reduce rotatable bonds (↑ TPSA) |
These derivatives could address current limitations in bioavailability and target selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume